molecular formula C10H7N5O B13915065 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol

5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol

Cat. No.: B13915065
M. Wt: 213.20 g/mol
InChI Key: HJLNESVPZLLCIP-UHFFFAOYSA-N
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Description

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol is a fused nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. Its structural framework is characterized by a tetrazolo[1,5-a]pyrimidine core, which is a known purine analog, contributing to its potential for diverse biological interactions. The primary research application identified for this compound is as a key synthetic intermediate in the development of novel anticonvulsant agents. Studies have shown that derivatives synthesized from this core structure, specifically 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines, have demonstrated potent activity in maximal electroshock seizure (MES) tests, an established model for identifying potential anti-epileptic drugs . One such derivative exhibited an ED50 of 84.9 mg/Kg, indicating significant anticonvulsant efficacy . The compound serves as a versatile building block, where the 7-hydroxy group can be further functionalized through reactions such as alkylation to create a library of analogs for structure-activity relationship (SAR) studies . This allows researchers to systematically explore and optimize pharmacological properties. The phenyl group at the 5-position and the heterocyclic system are considered important structural features that may contribute to traversing the blood-brain barrier and engaging with biological targets via hydrogen bonding . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

5-phenyl-1H-tetrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H7N5O/c16-9-6-8(7-4-2-1-3-5-7)11-10-12-13-14-15(9)10/h1-6H,(H,11,12,14)

InChI Key

HJLNESVPZLLCIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=NN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with Alkynes (Green Synthesis)

A recent eco-friendly method employs the cyclocondensation of 3-amino-4-phenylpyrazole with alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate in the presence of potassium bisulfate (KHSO4) under ultrasonic irradiation in aqueous ethanol. This approach yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, including 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol analogs, with good to excellent yields (up to 86%) and reduced reaction times (9–12 minutes).

Key reaction conditions and outcomes:

Entry Sonication Temp (°C) Solvent Time (min) Yield (%)
1 No RT Water 6–7 h No reaction
2 No RT Ethanol 6 h 37
3 No RT Water-Ethanol (1:1) 5 h 52
8 Yes RT Ethanol 45 65
9 Yes RT Water-Ethanol (1:1) 30 70
11 Yes 60 Ethanol 15 80
12 Yes 60 Water-Ethanol (1:1) 9 86

This method benefits from mild conditions, environmentally friendly solvents, and ultrasound assistance to accelerate the reaction and improve selectivity.

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

Another established synthetic route involves:

  • Cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy-heterocyclic intermediate (yield ~89%).
  • Chlorination of the dihydroxy intermediate using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%).
  • Nucleophilic substitution at the 7-position chlorine with nucleophiles such as morpholine in the presence of potassium carbonate at room temperature, achieving high selectivity and yields (~94%).

This method highlights the importance of phosphorus oxychloride in selectively introducing chlorine atoms that serve as reactive handles for further functionalization. The nucleophilic substitution step is highly selective for the chlorine at position 7 due to electronic factors within the heterocyclic core.

Cyclocondensation of β-Enaminones with 5-Aminotetrazole

An alternative approach to prepare tetrazolo[1,5-a]pyrimidines uses cyclocondensation of β-enaminones (or β-dimethylamino vinyl ketones) with 5-aminotetrazole. This method can be enhanced by ultrasound irradiation to reduce reaction times and increase regioselectivity, yielding 5- and 7-substituted tetrazolo[1,5-a]pyrimidine isomers in good to excellent yields.

Mechanistic Insights

The plausible mechanism for the formation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives involves:

  • Protonation of the carbonyl oxygen of the ester by KHSO4, facilitating aza-Michael addition of the aminopyrazole.
  • Subsequent loss of a methoxy group leading to cyclization and formation of the fused pyrazolopyrimidine ring system.

For chlorination and substitution reactions, the mechanism proceeds via electrophilic chlorination followed by nucleophilic attack on the activated halogenated position, driven by electronic effects favoring substitution at the 7-position.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
Cyclocondensation with Alkynes + Ultrasonic Irradiation 3-amino-4-phenylpyrazole, DMAD, KHSO4, aqueous ethanol, ultrasound, 60 °C Green, fast, high yield, mild conditions 70–86
Multi-step Chlorination & Substitution 5-amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine, K2CO3 High selectivity, versatile functionalization 61–94
β-Enaminones + 5-Aminotetrazole Cyclocondensation β-enaminones, 5-aminotetrazole, ultrasound Regioselective, good yields, shorter reaction times Good to excellent

Scientific Research Applications

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry. Research indicates that tetrazoles, in general, have broad applications in medicinal chemistry, pharmacology, and materials chemistry . They are used as ligands in coordination chemistry, surrogates for carboxylic acids in medicinal chemistry, and in materials applications like explosives and rocket propellants .

Synthesis and Characteristics

The synthesis of tetrazolo pyrimidine derivatives involves multiple steps. One method includes reacting 3-acetyl coumarin with aromatic aldehydes in the presence of piperidine as a catalyst in ethanol to produce cinnomoyl coumarins . These are then reacted with 5-aminotetrazole to yield the desired tetrazolo pyrimidine compounds .

Applications in Medicinal Chemistry

Tetrazolo[1,5-a]pyrimidines have been identified as potential antituberculosis leads . Structure-activity relationship studies have helped identify key features of the pharmacophore, leading to improvements in antitubercular activity . Some compounds exhibit low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages . The mechanism of action for these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake, differing from other compounds with a similar core structure . Resistance to these compounds can be conferred by a mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promotes compound catabolism by hydroxylation .

Tetrazoles and triazoles are used in synthesizing novel heterocyclic compounds with diverse biological activities . These activities include antibacterial, antifungal, antimycobacterial, antiviral, anti-inflammatory, anticonvulsant, antidepressant, antitubercular, antitumor, antihypertensive, analgesic, and hypoglycemic effects . Coumarins, which are related heterocyclic organic compounds, also exhibit antitumor, anti-inflammatory, antiviral, CNS, antioxidant, and anti-HIV activities .

One study synthesized substituted phenyl tetrazolo/triazolo pyrimidinyl)-2H-chromen-2-ones and screened them for antimicrobial activity. Samples 4b and 4c showed significant antibacterial and antifungal activities compared to other tested samples . Additionally, copper(II) complexes of 4,7-dihydrotetrazolo[1,5-a]pyrimidines have demonstrated anticancer activity, particularly against the colon cancer HCT-15 cell line . These complexes can bind to DNA and induce apoptosis in cancer cells without significant toxicity to non-cancerous cells at the same concentrations .

Regiochemistry in Synthesis

The reaction of β-enaminones with 5-aminotetrazole can result in different isomers, with the structure of the R group affecting the regiochemistry of the products . For example, when β-enaminones with aryl groups (R = aryl) react with 5-aminotetrazole, they predominantly form 5-aryl-substituted tetrazolo[1,5-a]pyrimidines . In contrast, β-enaminones with CX3 groups (R = CF3 and CCl3) lead to the highly regioselective synthesis of tetrazolo[1,5-a]pyrimidines with CX3 groups at the 7-position of the fused pyrimidine ring .

Potential in Custom Pharmacology

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidin-7-ol Derivatives

Triazolo analogs replace the tetrazole ring with a triazole moiety, altering electronic properties and reactivity. Key examples include:

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2):
    • Molecular formula: C₆H₆N₄O (MW: 150.14 g/mol).
    • Melting point: 287°C.
    • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, H-2), 5.82 (s, 1H, H-6), 2.30 (s, 3H, CH₃) .
    • Applications : Inhibitor of dihydroorotate dehydrogenase (DHODH), a target in anticancer and antiparasitic drug development .
  • 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol :
    • ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 8.04 (s, 1H, OH).
    • Lower yield in synthesis compared to methyl-substituted analogs due to steric and electronic effects of the CF₃ group .

Key Differences :

  • Reactivity : Triazolo derivatives undergo chlorination with POCl₃ to yield 7-chloro analogs (e.g., 7-chloro-5-phenyl-triazolopyrimidine) .
  • Acidity : The OH proton in triazolo analogs appears at δ ~8.04–8.40 ppm, significantly downfield-shifted compared to tetrazolo analogs (δ ~12.44 ppm), indicating stronger hydrogen bonding or acidity in the latter .

Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives

Pyrazolo analogs feature a pyrazole ring fused to pyrimidine. Notable examples include:

  • 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol: ¹H NMR: OH signal at δ 12.44 ppm, which disappears upon oxidation to the ketone . Synthesis: Prepared via refluxing β-keto esters with 3-aminopyrazole in acetic acid (yields: 60–85%) .
  • 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile :
    • Cytotoxic activity against cancer cell lines (IC₅₀: 2.5–8.7 μM) .

Key Differences :

  • Solvent Dependency: Pyrazolo[1,5-a]pyrimidin-7-ol forms require protic solvents (e.g., acetic acid); aprotic solvents (e.g., toluene) favor pyrimidinone formation .
  • Biological Activity : Pyrazolo derivatives show cytotoxicity, while tetrazolo analogs’ bioactivity is less documented but inferred from structural parallels .

Substituent Effects on Physicochemical Properties

Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) ¹H NMR (OH, ppm)
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol Phenyl (5), OH (7) 237.20 N/A ~12.44
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol CH₃ (5), OH (7) 150.14 287 8.15
5-Trifluoromethyl-triazolo[1,5-a]pyrimidin-7-ol CF₃ (5), OH (7) 202.90 263 8.04
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol 4-iPrPh (5), OH (7) ~280.30 N/A 12.44

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